molecular formula C21H22ClN3O3 B2720807 5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 1903028-18-1

5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2720807
CAS No.: 1903028-18-1
M. Wt: 399.88
InChI Key: AQXRFDXPYSIKDI-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide” is a complex organic molecule. It contains an indole ring, which is a prevalent moiety in many natural products and drugs . Indole derivatives have been found to have various biologically vital properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is a significant heterocyclic system in natural products and drugs . The tetrahydro-2H-pyran-4-yl group is a six-membered ring containing an oxygen atom .

Scientific Research Applications

Utilization in Mammals, Insects, and Bacteria

Nicotinamide derivatives play a crucial role across various biological species, including mammals, insects, and bacteria. Research highlights the activity of nicotinamide and related compounds against conditions such as pellagra and their metabolic pathways in the body, demonstrating the broad biological importance and potential therapeutic applications of these compounds (Ellinger, Fraenkel, & Abdel Kader, 1947).

Crystallographic Studies

Nicotinamide's ability to form multicomponent crystals with various nitrogen heterocycle-containing aromatic dicarboxylic acids has been explored, highlighting its potential in creating novel supramolecular structures. This indicates its utility in materials science and crystallography for designing new molecular assemblies (Das & Baruah, 2011).

Herbicidal Activity

Nicotinamide derivatives have been investigated for their herbicidal activity, demonstrating the potential of these compounds in agricultural applications. Specific derivatives exhibited significant herbicidal activity against various plants, suggesting a pathway for developing new herbicides based on nicotinamide chemistry (Yu et al., 2021).

Enzyme Substrate Specificity

Studies on nicotinamide methyltransferase from porcine liver have expanded our understanding of enzyme substrate specificity. This enzyme's activity on nicotinamide and its analogs informs about detoxification processes and the metabolic roles of nicotinamide in vivo, providing insights into biochemical pathways relevant to pharmacology and toxicology (Alston & Abeles, 1988).

Metabolic Pathways in Humans

The correlation between niacin equivalent intake and urinary excretion of nicotinamide metabolites in humans consuming self-selected food was studied, offering valuable information on human nutrition and the metabolism of vitamin B3 derivatives. This research could be relevant to dietary recommendations and understanding the nutritional value of nicotinamide (Shibata & Matsuo, 1989).

Properties

IUPAC Name

5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-13-8-15-9-14(2-3-19(15)25-13)11-23-20(26)16-10-18(22)21(24-12-16)28-17-4-6-27-7-5-17/h2-3,8-10,12,17,25H,4-7,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXRFDXPYSIKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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